Cromakalim
Descripción
Overview of Levcromakalim as a Research Compound
Levthis compound is recognized as a potent and selective activator of ATP-sensitive potassium (KATP) channels. medchemexpress.comselleckchem.comrndsystems.comglpbio.com Its chemical structure is (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)chroman-6-carbonitrile, with a molecular formula of C₁₆H₁₈N₂O₃ and a molecular weight of 286.33 g/mol . rndsystems.comwikipedia.orguni.lutocris.com It is the active isomer of the racemate This compound (B1669624). wikipedia.orgtocris.comiiab.me As a research compound, levthis compound is primarily employed to induce hyperpolarization of cell membranes by increasing potassium efflux through KATP channels. wikipedia.orgiiab.me This action makes it a valuable tool for studying the impact of KATP channel activation on cellular excitability and function in isolated tissues and in vivo models. taylorandfrancis.comahajournals.orgahajournals.org
Historical Context of Levthis compound in Pharmacology and Physiology Research
The pharmacological properties of this compound, the parent compound, were first extensively described in 1986. taylorandfrancis.com Levthis compound, as the more active enantiomer (also known by the research code BRL 38227), emerged as a key tool in subsequent investigations into the specific mechanisms mediated by KATP channels. Early research focused on its potent smooth muscle relaxant activity, particularly in vascular tissues and airways. tocris.comtaylorandfrancis.com Studies in the late 1980s and early 1990s utilized levthis compound to demonstrate the involvement of KATP channels in mediating vasodilation and inhibiting contractions in various isolated smooth muscle preparations. tocris.comtaylorandfrancis.comahajournals.orgproceedings-szmc.org.pk This historical research established levthis compound as a standard pharmacological probe for identifying and characterizing KATP channel function in different physiological systems.
Significance of Levthis compound in Current Scientific Inquiry
Levthis compound continues to be a significant tool in contemporary academic research, particularly in studies exploring the roles of KATP channels in diverse physiological and pathophysiological processes. Its use is crucial for understanding KATP channel subtypes and their tissue-specific functions. For instance, recent research has utilized levthis compound to investigate the involvement of KATP channels in migraine pathophysiology, demonstrating its ability to trigger migraine attacks in experimental settings. frontiersin.orgmdpi.comcenterwatch.comspringermedizin.depatsnap.commdpi.com Studies also employ levthis compound to differentiate the effects of various potassium channel openers and blockers, contributing to the development of more selective pharmacological agents. ahajournals.orgmdpi.comfrontiersin.org Furthermore, levthis compound is used in studies examining vascular function, including its effects on cerebral and extracerebral arteries, and its interaction with other signaling pathways. ahajournals.orgahajournals.orgresearchgate.netnih.gov Its continued application in diverse research areas underscores its importance as a reference compound for KATP channel activation.
Detailed research findings using levthis compound include studies on its effects on smooth muscle contraction and vascular tone. For example, research has shown that levthis compound induces concentration-dependent relaxations in various arteries, with differing sensitivities observed depending on the vessel type and species. ahajournals.org Studies in isolated rat uterus demonstrated that levthis compound inhibits spontaneous and oxytocin-induced contractions in a glibenclamide-sensitive manner, indicating the involvement of potassium channels. medchemexpress.comglpbio.comproceedings-szmc.org.pk
The following table summarizes some representative research findings on the effects of levthis compound on smooth muscle contraction:
| Tissue Preparation | Stimulus | Levthis compound Effect | Sensitivity to Glibenclamide | Source |
| Isolated Rat Uterus | Spontaneous | Inhibition of contractions | Sensitive | medchemexpress.comglpbio.comproceedings-szmc.org.pk |
| Isolated Rat Uterus | Oxytocin-induced | Inhibition of phasic contractions | Sensitive | medchemexpress.comglpbio.comproceedings-szmc.org.pk |
| Rabbit Cerebral Arteries | Histamine | Concentration-dependent relaxation | Abolished | ahajournals.org |
| Rat Mesenteric Artery | - | Relaxation | - | medchemexpress.com |
| Human Saphenous Vein | KCl | Relaxation | - | scielo.br |
Note: This table is intended to present data points from the text and should ideally be rendered as an interactive data table in a digital format.
Further research has investigated the effects of levthis compound on specific KATP channel subtypes. Studies using HEK293 cells expressing different human Kir6/SUR subtypes have shown that levthis compound exhibits preference for the Kir6.1/SUR2B and Kir6.2/SUR2A subtypes over Kir6.2/SUR1. mdpi.com
A summary of levthis compound's activity on different KATP channel subtypes in HEK293 cells is presented below:
| KATP Channel Subtype | Levthis compound Activity | Source |
| Kir6.1/SUR2B | Concentration-dependent activation | mdpi.com |
| Kir6.2/SUR2A | Concentration-dependent activation | mdpi.com |
| Kir6.2/SUR1 | No observed effect | mdpi.com |
Note: This table is intended to present data points from the text and should ideally be rendered as an interactive data table in a digital format.
These findings highlight the continued use of levthis compound as a crucial research compound for dissecting the complex roles of KATP channels in various physiological systems and in the context of different channel subtypes.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZCRIROJQEVOT-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045677 | |
| Record name | Levcromakalim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94535-50-9, 94470-67-4 | |
| Record name | (-)-Cromakalim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94535-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cromakalim [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094470674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levcromakalim [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levcromakalim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVCROMAKALIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7PN4BLDJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CROMAKALIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G4X367WA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Molecular and Cellular Mechanisms of Action in Research Models
ATP-Sensitive Potassium (KATP) Channel Modulation by Levcromakalim
KATP channels are crucial regulators of cellular excitability, coupling the metabolic state of the cell to its electrical activity. They are composed of four pore-forming Kir6.x subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B). frontiersin.orgd-nb.infooup.comresearchgate.net Levthis compound acts as an opener of these channels, promoting potassium efflux and leading to cellular hyperpolarization. d-nb.infooup.com
Research indicates that levthis compound exhibits specificity for certain KATP channel subtypes. Studies have shown a preference for KATP channels containing the SUR2 subunit, specifically Kir6.1/SUR2B and Kir6.2/SUR2B, while having little to no effect on channels containing SUR1, such as Kir6.2/SUR1. frontiersin.orgd-nb.inforesearchgate.netahajournals.org This differential sensitivity is crucial for understanding the tissue-specific effects of levthis compound, as different tissues express varying combinations of Kir6.x and SUR subunits. frontiersin.orgd-nb.info For instance, Kir6.1/SUR2B and Kir6.2/SUR2B subtypes are found in smooth muscle, whereas Kir6.2/SUR1 is predominant in pancreatic beta cells and certain neuronal populations. frontiersin.orgd-nb.info
The concentration-response relationships of levthis compound have been studied in cells expressing different subtypes. For example, concentration-dependent activator responses were observed at Kir6.1/SUR2B and Kir6.2/SUR2A channels, but no significant effect was seen at Kir6.2/SUR1 channels in HEK293 cells. researchgate.net
Here is a table summarizing the reported specificity of levthis compound for different KATP channel subtypes:
| KATP Channel Subtype | Levthis compound Effect | Reference(s) |
| Kir6.1/SUR2B | Activated (Preferred) | frontiersin.orgd-nb.inforesearchgate.net |
| Kir6.2/SUR2B | Activated | frontiersin.orgd-nb.info |
| Kir6.2/SUR2A | Activated | researchgate.net |
| Kir6.2/SUR1 | Little to No Effect | frontiersin.orgd-nb.inforesearchgate.net |
Levthis compound exerts its effect by binding to the SUR subunit of the KATP channel. Specifically, it binds to a site located within the transmembrane domain (TMD) of the SUR2 subunit. researchgate.net This binding is thought to occur between TMD1 and TMD2, embraced by other transmembrane helices. researchgate.net The binding of levthis compound, often synergistically with Mg-nucleotides, stabilizes the SUR2 subunit in a conformation that favors the open state of the channel. researchgate.netfrontiersin.org This involves stabilizing the nucleotide-binding domains (NBDs) of SUR2 in a dimerized, occluded state, which in turn leads to conformational changes in the Kir6.x pore-forming subunit, facilitating potassium ion efflux. researchgate.netresearchgate.netfrontiersin.org Cryo-electron microscopy structures have provided insights into the binding sites of KATP channel openers like levthis compound on the SUR2A and SUR2B subunits, helping to elucidate the structural basis of their activation mechanism. researchgate.netfrontiersin.org
The activation of KATP channels by levthis compound leads to an increase in potassium permeability across the cell membrane. This increased outward potassium current results in hyperpolarization of the cell membrane potential, meaning the inside of the cell becomes more negative relative to the outside. d-nb.infooup.comnih.gov
In excitable cells and tissues, such as smooth muscle, this hyperpolarization has significant consequences for cellular excitability. By moving the membrane potential further away from the threshold for activation of voltage-gated calcium channels, levthis compound reduces calcium influx into the cell. d-nb.infooup.com A decrease in intracellular calcium concentration leads to relaxation in smooth muscle cells. d-nb.info
Studies using patch-clamp techniques on isolated smooth muscle cells from various tissues, including pig detrusor, rabbit portal vein, and cat trachea, have demonstrated that levthis compound induces a concentration-dependent outward potassium current and causes membrane hyperpolarization. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net For example, in pig detrusor smooth muscle cells, levthis compound induced a long-lasting outward current and hyperpolarized the membrane potential. nih.gov In rat portal vein smooth muscle cells, levthis compound induced a glibenclamide-sensitive potassium current and hyperpolarized the cells by approximately 20 mV. researchgate.net This hyperpolarizing effect contributes to the relaxant effects observed in smooth muscle tissues. d-nb.infonih.gov
The activity of KATP channels is intrinsically regulated by intracellular adenine (B156593) nucleotides, primarily ATP and ADP. ATP inhibits channel activity, while ADP, particularly in the presence of magnesium (Mg-ADP), can activate the channel. d-nb.infooup.comresearchgate.net Levthis compound interacts with this endogenous regulatory mechanism.
Levthis compound binds to the SUR subunit and can influence the channel's sensitivity to ATP and GDP. Studies have shown that intracellular application of GDP can enhance the levthis compound-induced membrane current in isolated cells. nih.govresearchgate.netphysiology.orgomicsdi.org This suggests a synergistic interaction between levthis compound and GDP in promoting channel opening. Furthermore, levthis compound can counteract the inhibitory effect of intracellular ATP, allowing the channel to remain open even at ATP concentrations that would normally cause inhibition. nih.govmdpi.complos.org The binding of levthis compound to SUR, along with Mg-nucleotides, stabilizes the open state of the channel, effectively shifting the ATP sensitivity. researchgate.netfrontiersin.org
For instance, in cat trachea myocytes, the levthis compound-induced potassium current was smaller in the presence of intracellular ATP. nih.gov Conversely, the presence of UDP (uridine 5′-diphosphate) shifted the glibenclamide sensitivity of the levthis compound-induced current, suggesting an interaction with nucleotide binding sites. nih.gov
Effects on Membrane Potential and Cellular Excitability in Isolated Cells and Tissues
Downstream Signaling Pathways and Cellular Responses
The activation of KATP channels by levthis compound initiates a cascade of downstream cellular responses, primarily driven by the resulting membrane hyperpolarization and altered calcium homeostasis.
The effects of levthis compound, particularly in vascular tissues, can involve interactions with the nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways. NO is a potent vasodilator that acts, in part, by stimulating soluble guanylate cyclase to produce cGMP. d-nb.infomdpi.com cGMP then activates protein kinase G (PKG), which can lead to smooth muscle relaxation through various mechanisms, including modulation of ion channels. d-nb.infomdpi.complos.org
Research suggests a complex interplay between KATP channel activation by levthis compound and the NO/cGMP pathway. Some studies indicate that basally released endothelial NO can augment levthis compound-induced vasodilation, suggesting a synergistic relationship where NO-mediated cGMP production enhances KATP channel activity. mdpi.com This enhancement might occur through a pathway involving calmodulin, eNOS, cGMP, and KATP channels. mdpi.com Inhibition of NO synthase or guanylate cyclase has been shown to attenuate levthis compound-induced vasodilation in some vascular preparations. mdpi.comnih.gov
However, the nature of this interaction can vary depending on the tissue and experimental conditions. For example, in goat coronary artery, basal NO release differentially modulated the effects of different KATP channel openers, potentiating the responses to pinacidil (B1677893) but increasing the EC50 of levthis compound, suggesting a more complex interaction than simple synergy. nih.gov
Furthermore, studies in pulmonary arteries have shown that levthis compound-induced relaxation is dependent on cAMP/PKA/PKG pathways, and levthis compound increased cAMP levels, suggesting a potential cross-talk between KATP channel activation and the cAMP/cGMP pathways. plos.org While levthis compound can influence membrane potential and calcium, which in turn can affect NO production, its direct interaction with the NO/cGMP pathway appears to involve modulation or synergy rather than being the primary trigger for these pathways.
Here is a table summarizing the reported interactions between levthis compound-induced KATP activation and NO/cGMP pathways:
| Tissue/Preparation | Reported Interaction with NO/cGMP | Key Findings | Reference(s) |
| Endothelium-intact rat aortae | Augmented by basally released NO | Inhibition of NOS or guanylate cyclase attenuated vasodilation. | mdpi.com |
| Goat coronary artery | Differentially modulated by basal NO | Potentiated pinacidil effect, increased levthis compound EC50. | nih.gov |
| Pulmonary arteries | Relaxation dependent on cAMP/PKA/PKG | Levthis compound increased cAMP levels. | plos.org |
Role of Calcium Dynamics in Levthis compound-Mediated Effects
The primary mechanism by which levthis compound affects calcium dynamics is indirect, stemming from its activation of KATP channels. Opening these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization reduces the driving force for calcium influx through voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration ([Ca2+]i).
Research in canine basilar artery models has demonstrated that levthis compound reduces both vascular tone and cytoplasmic Ca2+ concentration. nih.gov In these studies, levthis compound suppressed serotonin-induced increases in [Ca2+]i and contractile force. nih.gov The inhibitory effects observed were blocked by glibenclamide, a known KATP channel inhibitor, but not by tetraethylammonium (B1195904) (TEA) or iberiotoxin (B31492) (IbTX), which are blockers of other potassium channels. nih.gov Furthermore, in the presence of levthis compound, the relationship between [Ca2+]i and force of contraction was shifted, suggesting that levthis compound may also reduce the calcium sensitivity of contractile proteins. nih.gov
Studies in rat mesenteric artery smooth muscle cells have also shown that levthis compound evokes a time-independent and voltage-insensitive current consistent with KATP channel activation. ahajournals.org This activation leads to membrane hyperpolarization, which in turn would limit calcium influx through voltage-gated calcium channels.
In isolated rat uterus models, levthis compound was found to be a relaxant of oxytocin-induced contractions. proceedings-szmc.org.pk The proposed mechanism involves potassium channel opening, enhanced potassium efflux, and subsequent hyperpolarization of the cell membrane, leading to reduced calcium entry and/or release, ultimately causing smooth muscle relaxation. proceedings-szmc.org.pk
While the primary effect on calcium dynamics appears to be a reduction in influx due to hyperpolarization, some studies suggest a more complex interplay. Research in rat aortic segments indicated that dissecting the complex Ca2+-mediated phenylephrine-induced contractions involved understanding the role of intermediate conductance calcium-activated potassium channels, which can be indirectly influenced by agents affecting calcium levels. tocris.com
Interactions with Other Ion Channels (e.g., Delayed Rectifier K-current (ITO))
Beyond its primary action on KATP channels, research models have explored levthis compound's interactions with other ion channels, notably the delayed rectifier potassium current (IKV or IDR).
Studies in smooth muscle cells of the rat portal vein have shown that levthis compound simultaneously induces a non-inactivating current (IK(ATP)) and inhibits the delayed rectifier current (IK(V)) in a concentration-dependent manner. nih.gov On prolonged exposure, IK(ATP) may decline while IK(V) is further diminished. nih.gov This suggests a potential link or interaction between the channels responsible for these currents.
One hypothesis proposes that the KATP channel is not a distinct channel itself but rather a dephosphorylated form of the delayed rectifier potassium channel (KV). oup.com According to this "dephosphorylation and conversion" hypothesis, potassium channel openers like levthis compound may facilitate the conversion of KV into KATP by promoting dephosphorylation, possibly through stimulating phosphatase activity. oup.com Experimental results using both insulinoma and vascular smooth muscle cells support this idea. oup.com
Further research on single smooth muscle cells isolated from the longitudinal layer of the guinea-pig small intestine also indicated that levthis compound inhibited the delayed rectifier K-current (IK(DR)) while inducing a voltage-independent K-current (IK(-Ckm)). nih.gov Both effects were similarly inhibited by glibenclamide. nih.gov Interestingly, in some cells, IK(-Ckm) could be induced without any effect on IK(DR). nih.gov These experiments suggest that levthis compound-activated potassium channels have different sensitivities to blockers like Ba2+ and Zn2+ and pass inward Rb+ current less effectively than delayed rectifier potassium channels. nih.gov The findings also suggest that levthis compound may not directly modulate delayed rectifier potassium channels but that the inhibition of IK(DR) could arise as a consequence of potassium flux through the levthis compound-activated potassium channels. nih.gov
Data Tables:
| Effect of Levthis compound on Currents in Rat Portal Vein Smooth Muscle Cells nih.gov |
| Concentration (µM) |
| 1-10 |
| Prolonged exposure (10) |
| Comparison of Ion Channel Properties nih.gov |
| Channel Type |
| Levthis compound-activated K channels |
| Delayed rectifier K channels |
Iii. Investigational Applications and Therapeutic Research Areas
Cardiovascular Research
Levcromakalim has been a subject of research in the cardiovascular field due to its ability to modulate vascular smooth muscle tone, leading to vasodilation. This property has led to investigations into its potential therapeutic applications in conditions such as hypertension.
Modulation of Vascular Smooth Muscle Tone
Levthis compound influences vascular smooth muscle tone by acting as a potassium channel opener. wikipedia.orgahajournals.org This action leads to membrane hyperpolarization of smooth muscle cells, which in turn affects calcium influx and ultimately causes relaxation of the muscle. wikipedia.orgahajournals.orgmdpi.comcvphysiology.com
Vasodilator Mechanisms of Levthis compound
The primary mechanism by which levthis compound induces vasodilation is through the activation of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cell membranes. ahajournals.orgmdpi.comnih.govnih.govahajournals.orgnih.govresearchgate.net Opening these channels increases the efflux of potassium ions from the cell, leading to hyperpolarization of the cell membrane. wikipedia.orgmdpi.comresearchgate.net This hyperpolarization moves the membrane potential away from the threshold required to activate voltage-operated calcium channels, thereby reducing calcium influx into the cell. mdpi.comcvphysiology.com A decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle and subsequent vasodilation. mdpi.comcvphysiology.com Studies using glibenclamide, a known blocker of KATP channels, have shown that it abolishes or significantly inhibits the effects of levthis compound, confirming the involvement of these channels in its vasodilator action. nih.govahajournals.orgresearchgate.netnih.govnih.gov While the primary mechanism involves KATP channels, some research suggests the possibility of additional mechanisms contributing to levthis compound-induced relaxation, particularly in certain vascular beds or under specific conditions. nih.gov
Endothelium-Dependent and Independent Vasodilation
Research indicates that levthis compound-induced vasodilation is largely endothelium-independent. nih.govnih.govphysiology.orgjci.orgoup.com Studies in isolated arterial rings, both with and without intact endothelium, have shown comparable relaxant effects of levthis compound. nih.govphysiology.org This suggests that its direct action on vascular smooth muscle cells, specifically the activation of KATP channels, is the primary driver of vasodilation, rather than the release of endothelium-derived factors like nitric oxide (NO) or endothelium-derived hyperpolarizing factor (EDHF). nih.govjci.orgoup.com For example, inhibition of basal NO production did not affect levthis compound-induced relaxation in rat aorta. nih.gov Similarly, in mouse mesenteric arteries, catalase, which inhibits EDHF-mediated relaxation, did not affect levthis compound-induced relaxation. jci.org
Studies in Specific Arterial Beds
Levthis compound's effects have been investigated in various arterial beds, demonstrating its vasodilator activity across different vascular regions. These studies often highlight the role of KATP channels in mediating the observed relaxation.
Middle Meningeal Arteries: Levthis compound has been shown to dilate middle meningeal arteries. mdpi.comnih.gov This dilation has been associated with headache induction in studies involving healthy volunteers. mdpi.comnih.gov
Basilar Arteries: Studies in basilar arteries have demonstrated levthis compound-induced relaxation and hyperpolarization of smooth muscle cells, effects that are inhibited by glibenclamide. nih.gov
Pial Arteries: Levthis compound has shown vasodilator effects on human pial arteries. mdpi.com
Omental Arteries: Research has also investigated levthis compound's effects on omental arteries, reporting its potency in causing relaxation. mdpi.com
Mesenteric Arteries: Levthis compound evokes a glibenclamide-sensitive current in smooth muscle cells from rat mesenteric arteries, indicating activation of KATP channels. ahajournals.orgnih.gov Its action in mesenteric arteries from spontaneously hypertensive rats has been shown to be impaired compared to normotensive rats. ahajournals.orgnih.gov
Umbilical Arteries: While not explicitly detailed in the provided search results, the general mechanism of KATP channel activation by levthis compound suggests potential effects on umbilical arteries, as these channels are present in various vascular beds.
Data from studies on the potency of levthis compound in different arterial beds can be summarized in tables to provide a clearer comparison of its effects.
| Arterial Bed (Species) | pEC50 (Levthis compound) | Reference |
| Human Pial Arteries | 6.36 ± 0.09 | mdpi.com |
| Human Omental Arteries | 6.32 ± 0.3 | mdpi.com |
| Rat Basilar Arteries | 6.32 ± 0.09 | mdpi.com |
| Rat Middle Cerebral Arteries | 5.46 ± 0.17 | mdpi.com |
| Rat Middle Meningeal Arteries | 7.14 ± 0.11 | mdpi.com |
Research on Cardiovascular Disease Models
Levthis compound has been investigated in animal models of cardiovascular disease to understand its potential therapeutic relevance.
Hypertension Research (e.g., Spontaneously Hypertensive Rats)
Studies using spontaneously hypertensive rats (SHR) have provided insights into the effects of levthis compound in a hypertensive state. In SHR, the action of levthis compound on ATP-sensitive K+ channels in mesenteric artery muscle cells has been found to be impaired compared to normotensive Wistar Kyoto (WKY) rats. ahajournals.orgnih.gov This impairment was characterized by a decreased maximal slope conductance of the levthis compound-evoked current and a rightward shift in the dose-response curve. ahajournals.orgnih.gov Long-term antihypertensive treatment was shown to correct this impairment. ahajournals.orgnih.gov Conversely, relaxations to levthis compound were augmented in the aorta from SHR compared to WKY rats, suggesting potential differences in response depending on the specific vascular bed and the underlying mechanisms involved in hypertension in that vessel. nih.gov Hydrogen peroxide produced in smooth muscle cells was suggested to partly contribute to the augmented relaxations in the aorta of SHR. nih.gov Levthis compound has also demonstrated antihypertensive effects in conscious SHR following oral administration. researchgate.net
Angina Pectoris Research
Levthis compound, as a potassium channel opener and vasodilator, has been investigated for its acute hemodynamic effects in patients with ischemic heart disease, including angina pectoris. A study involving patients undergoing cardiac catheterization examined the effects of intravenous This compound (B1669624) (the racemic mixture containing levthis compound). Following administration, there was a significant increase in cardiac output and a decrease in systemic vascular resistance. nih.gov Pulmonary vascular resistance also decreased. nih.gov These findings suggest that this compound acts primarily as an arteriolar vasodilator, leading to improved cardiac performance. nih.gov This vasodilatory effect mediated by KATP channel activation is considered potentially beneficial in the treatment of patients with ischemic heart disease. nih.govnih.gov
Neurological and Pain Research
Migraine Pathophysiology and Experimental Models
Emerging evidence suggests a significant role for ATP-sensitive potassium (KATP) channels in the pathophysiology of migraine. frontiersin.orgmdpi.com Levthis compound, as a potent KATP channel opener, has been extensively used in experimental settings to investigate migraine mechanisms. frontiersin.orgmdpi.commdpi.com
Levthis compound as a Migraine Trigger in Experimental Settings
Levthis compound has been identified as a robust and potent trigger of migraine attacks in experimental human studies. frontiersin.orgmdpi.commdpi.comspringermedizin.denih.gov In studies involving migraine patients, intravenous infusion of levthis compound consistently triggered migraine attacks. frontiersin.orgmdpi.comnih.govresearchgate.net In one study, 100% of migraine patients without aura developed migraine attacks after levthis compound infusion, making it a highly potent trigger. frontiersin.orgmdpi.com In patients with migraine with aura, a significant percentage developed migraine attacks with aura following levthis compound administration. nih.govresearchgate.net This strong migraine-inducing property, particularly its ability to provoke aura-like phenomena, distinguishes levthis compound from other migraine-triggering substances like nitroglycerin. springermedizin.de
Table 1: Incidence of Migraine Attacks and Aura Following Levthis compound Infusion in Migraine Patients
| Patient Group | Incidence of Migraine Attacks (with or without aura) | Incidence of Migraine with Aura |
| Migraine without aura | 100% (n=16) frontiersin.orgmdpi.com | Not applicable |
| Migraine with aura (n=17) | 82% (14/17) nih.govresearchgate.net | 59% (10/17) nih.govresearchgate.net |
*Note: Data compiled from cited sources.
Levthis compound administration in rats has also been shown to induce an acute migraine-like phenotype, characterized by mechanical allodynia, anxiety-like behavior, and photophobia. nih.gov
Role of KATP Channels in Migraine Aura Induction
The ability of levthis compound to trigger migraine aura in susceptible individuals highlights a crucial role for KATP channels in the induction of this phenomenon. springermedizin.denih.govresearchgate.net Migraine aura is commonly associated with cortical spreading depolarization (CSD). springermedizin.denih.gov The fact that a KATP channel opener can provoke aura suggests that modulation of these channels may be involved in the underlying neurobiological processes of aura. nih.govresearchgate.net While the exact mechanisms are still being elucidated, the findings suggest that KATP channel activation may contribute to the neuronal events that lead to aura symptoms. nih.govresearchgate.net
Investigation of Cortical Spreading Depression (CSD) in Levthis compound-Induced Migraine Models
Cortical spreading depression (CSD) is considered the neurobiological correlate of migraine aura. springermedizin.denih.gov Studies have investigated whether levthis compound-induced migraine or aura is mediated by CSD. In rat models, single administration of levthis compound induced a rapid-onset migraine-like phenotype but did not induce CSD waves in the cerebral cortex. springermedizin.denih.gov This suggests that the acute migraine-like symptoms triggered by levthis compound in rats may not be directly mediated by CSD but could be related to functional alterations in the trigeminal nociceptive system and the KATP channel opening properties of the compound. springermedizin.denih.gov
Further research in rats examined the effects of levthis compound on CSD parameters induced by potassium chloride (KCl). Levthis compound did not induce de novo CSD and its effect on KCl-induced CSD parameters was limited to an increase in propagation failure rates, unlike nitroglycerin which increased CSD susceptibility. springermedizin.denih.gov
However, other research exploring the relationship between CSD and meningeal afferent activation in rats found that preemptively increasing cortical blood flow using levthis compound inhibited CSD-evoked meningeal afferent activation, although it did not affect mechanical sensitization. jneurosci.orgbiorxiv.org This suggests a complex interplay between KATP channel activity, cortical hemodynamics, CSD, and trigeminal nociception in the context of migraine. jneurosci.orgbiorxiv.org
Trigeminal Nociceptive System Involvement
Research suggests that levthis compound's effects on the trigeminal nociceptive system are linked to its K+ channel opening properties. Systemic administration of levthis compound in rats has been shown to induce functional alterations in this system, potentially contributing to rapid-onset migraine-like symptoms. springermedizin.deresearchgate.netnih.govresearchgate.netnih.gov ATP-sensitive potassium channels, the target of levthis compound, are known to be expressed in key components of the trigeminal system, including the trigeminal ganglia (TG) and trigeminal nucleus caudalis (TNC). d-nb.infonih.govfrontiersin.orgnih.gov Preclinical studies utilizing mouse models of provoked migraine-like pain have demonstrated that KATP channel openers can lead to the dilation of cranial arteries and induce hypersensitivity, effects that were attenuated by KATP channel blockers. mdpi.com The activation of potassium channels has been shown to activate and sensitize trigeminovascular neurons. mdpi.com However, studies involving intradermal and intramuscular injections of levthis compound in humans did not elicit more pain compared to placebo in trigeminal regions, suggesting that the headache induced by levthis compound may not be solely due to direct activation of peripheral neurons. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov
Extracerebral KATP Channel Contributions to Headache
Levthis compound is recognized for its ability to induce head pain in healthy volunteers and migraine headaches in individuals with migraine. researchgate.netfrontiersin.orgfrontiersin.orgnih.govmdpi.com It has been identified as a potent trigger for migraine headaches, primarily acting through the dilation of extracerebral arteries. researchgate.net Studies investigating the effects of levthis compound on cranial arteries have shown that it dilates the middle meningeal artery (MMA) but not the middle cerebral artery (MCA). researchgate.netnih.gov This dilation of the MMA has been significantly associated with headache. researchgate.netnih.gov Intravenous infusion of levthis compound in healthy participants has been observed to induce headaches accompanied by the dilation of cephalic arteries. mdpi.comresearchgate.netfrontiersin.org In contrast, local administration of levthis compound did not result in increased cutaneous or muscle pain in either trigeminal or extra-trigeminal regions in human studies compared to placebo. researchgate.netfrontiersin.orgnih.gov These findings underscore the potential importance of intracranial arteries in the pathophysiology of migraine and suggest the involvement of extracerebral KATP channels, likely the SUR2B isoforms, in the headache-inducing effects of levthis compound. nih.govresearchgate.net
Calcitonin Gene-Related Peptide (CGRP) Signaling Interactions
Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide known to induce headache in healthy individuals and migraine in migraineurs, potentially involving mechanisms such as KATP channel opening and mast cell degranulation. nih.gov However, studies investigating the direct interaction between levthis compound and CGRP release have indicated that KATP channel openers, including levthis compound, did not directly stimulate the release of CGRP from rat dura mater, trigeminal ganglia, or trigeminal nucleus caudalis. nih.govresearchgate.net Furthermore, stimulation of trigeminal ganglia and brain stem tissue samples with levthis compound did not lead to CGRP release. researchgate.netnih.gov The vasodilation observed following levthis compound administration appeared to be independent of CGRP receptor antagonism. researchgate.netnih.gov Despite the lack of direct CGRP release by levthis compound, mouse models of levthis compound-induced migraine suggest a complex interplay involving CGRP signaling. researchgate.netnih.gov A levthis compound-induced chronic migraine model in mice exhibited pain hypersensitivity that was responsive to CGRP receptor antagonists. researchgate.net While CGRP antagonizing drugs are effective in migraine treatment, research also indicates that the PACAP38 pathway is independent of CGRP signaling, and levthis compound signaling has also been shown to be independent of PACAP in mouse models. researchgate.netnih.gov
Pain Modulation Studies
Investigations into the pain modulatory effects of levthis compound have revealed differential outcomes depending on the route of administration. Systemic exposure to levthis compound has been shown to induce cephalic pain but not peripheral pain. researchgate.netmdpi.com Conversely, local administration of levthis compound has been found to be ineffective in inducing pain. researchgate.netmdpi.com This distinction is consistent across both human and preclinical studies, where systemic administration of levthis compound induced pain, while local application did not. frontiersin.orgnih.govfrontiersin.org In the broader context of preclinical pain modulation studies, while many KATP channel openers have demonstrated the ability to attenuate induced pain and enhance the effects of analgesic drugs, levthis compound stands out as an exception due to its systemic pain-inducing effect. frontiersin.orgnih.govfrontiersin.org
Nociceptive Responses and Hypersensitivity in Animal Models
Animal models have been instrumental in characterizing the nociceptive responses and hypersensitivity induced by levthis compound. A single injection of levthis compound in rats has been shown to provoke an acute migraine-like phenotype, including manifestations such as mechanical allodynia, anxiety-like behaviors, and photophobia. researchgate.netresearchgate.net Levthis compound administration significantly reduced periorbital mechanical thresholds in rats. researchgate.netresearchgate.net In mice, repeated injections of levthis compound have been observed to induce hypersensitivity to von Frey stimulation in both the cephalic region and the hind paws. mdpi.com However, intraplantar administration of levthis compound in mice did not appear to affect mechanical withdrawal thresholds, suggesting that the systemic hyperalgesic and allodynic effects are not mediated by local activation of KATP channels in the paws. frontiersin.orgnih.govfrontiersin.org Hypersensitivity induced by levthis compound is likely mediated by vascular smooth muscle KATP channels. frontiersin.orgnih.govresearchgate.netfrontiersin.org Direct application of levthis compound onto the dura in naive mice elicited periorbital hypersensitivity. patsnap.com Interestingly, prior administration of levthis compound did not prevent capsaicin-evoked nociception in the mouse hind paw and did not influence the increase in p-ERK+ cell number in the spinal dorsal horn, indicating potential differences in the pathways involved. biorxiv.org
Interaction with Analgesic Drugs
Research has explored the interaction between levthis compound and analgesic drugs, particularly in the context of pain models. Studies in mice have investigated the interaction between morphine and potassium channel openers, including this compound (of which levthis compound is the active isomer) and diazoxide. These studies suggest that the interaction between morphine and K+ channel openers may occur at the level of K+ channels rather than solely at opioid receptors. researchgate.net The interaction appears to be dependent on the type of pain stimulus. researchgate.net
Systemic administration of levthis compound has been reported to induce hypersensitivity in some studies, while central and local administration provided antinociception or no significant effect, respectively. researchgate.net Research using Kir6.1 smooth muscle knockout mice indicated protection from hypersensitivity induced by agents like glyceryl trinitrate and levthis compound, and their arteries showed impaired dilatory response to levthis compound. researchgate.net Expression studies in trigeminal ganglia, brain arteries, and dura mater suggest that brain arteries and dura mater primarily express the Kir6.1 + SUR2B subtype of KATP channels. researchgate.net
Ocular Research
Levthis compound and its prodrugs have been investigated for their potential in treating ocular conditions, particularly those involving elevated intraocular pressure (IOP).
Intraocular Pressure (IOP) Reduction Mechanisms
ATP-sensitive potassium channel openers like levthis compound have been identified as a class of therapeutics that can lower IOP. nih.govnih.gov These compounds can reduce IOP by targeting the distal outflow region of the conventional outflow pathway and lowering episcleral venous pressure (EVP). nih.govnih.govarvojournals.orgqlaris.bio Lowering EVP contributes to reducing IOP, as EVP can account for a significant portion of total IOP. qlaris.bio
Studies have shown that levthis compound and its prodrugs, such as this compound prodrug 1 (CKLP1) and QLS-101, can significantly lower IOP in various animal models. nih.govnih.govresearchgate.netarvojournals.org This IOP reduction is primarily mediated by decreasing episcleral venous pressure and lowering distal outflow resistance in the conventional outflow pathway. arvojournals.org Unlike some other glaucoma medications that affect aqueous humor production or uveoscleral outflow, KATP channel openers offer a complementary mechanism by targeting distal outflow. arvojournals.orgqlaris.bio
Glaucoma Research Models
Levthis compound and its prodrugs have been evaluated in various animal models to study their ocular hypotensive effects relevant to glaucoma research. These models include normotensive mice, rabbits, dogs (hound dogs), and nonhuman primates (African Green monkeys), as well as ocular hypertensive mouse models such as TGFβ2-overexpressing, steroid-induced, and DBA/2J mice. nih.govnih.govnih.govresearchgate.netarvojournals.org
In hound dogs and African Green monkeys, a prodrug of levthis compound (CKLP1) significantly lowered IOP. nih.govresearchgate.net Studies in hound dogs showed conversion of the prodrug to the parent compound, levthis compound, with levthis compound being detected in various ocular tissues, including the trabecular meshwork/aqueous plexus, cornea, and aqueous humor. nih.gov
In ocular hypertensive mouse models, treatment with CKLP1 or diazoxide, another KATP channel opener, significantly lowered IOP by reducing episcleral venous pressure. nih.gov For instance, in TGFβ2 mice, CKLP1 treatment resulted in a notable decrease in episcleral venous pressure. nih.gov
Research indicates that levthis compound prodrugs like CKLP1 and QLS-101 are converted to the active moiety, levthis compound, in ocular tissues, likely by alkaline phosphatases. researchgate.netarvojournals.org This conversion is crucial for their IOP-lowering effects. researchgate.netarvojournals.org
The IOP-lowering effect of levthis compound prodrugs has been shown to be additive when used in combination with existing glaucoma therapeutics that have different mechanisms of action, such as latanoprost, timolol, and rho kinase inhibitors. nih.govarvojournals.org This suggests a potential for combination therapy in managing IOP. nih.govarvojournals.org
Data from studies in various animal models demonstrate the efficacy of levthis compound and its prodrugs in reducing IOP. The following table summarizes some findings on IOP reduction in different models:
| Model | Compound | IOP Reduction (%) | Reference |
| Hound Dogs (Normotensive) | CKLP1 | 18.9 ± 1.1 | nih.govresearchgate.net |
| African Green Monkeys (Normotensive) | CKLP1 | 16.7 ± 6.7 | nih.govresearchgate.net |
| TGFβ2 Mice (Ocular Hypertensive) | CKLP1 | ~20 (from text describing >20% decrease in IOP) | researchgate.net |
| TGFβ2 Mice (Ocular Hypertensive) | Diazoxide | Significant lowering (via EVP reduction) | nih.gov |
| Steroid-induced Mice (Ocular Hypertensive) | CKLP1 | Significant lowering (via EVP reduction) | nih.gov |
| Steroid-induced Mice (Ocular Hypertensive) | Diazoxide | Significant lowering (via EVP reduction) | nih.gov |
| DBA/2J Mice (Ocular Hypertensive) | CKLP1 | Significant lowering (via EVP reduction) | nih.gov |
| DBA/2J Mice (Ocular Hypertensive) | Diazoxide | Significant lowering (via EVP reduction) | nih.gov |
| C57BL/6J Mice (Normotensive) | 0.4% QLS-101 | 4.8 ± 0.7 mmHg reduction | arvojournals.org |
Other Investigational Areas
Beyond pain and ocular research, levthis compound has been explored in other physiological systems.
Research in Respiratory Physiology (e.g., Airway Relaxation)
Levthis compound, as a potassium channel opener, has been investigated for its effects on airway smooth muscle. K+ channels play a crucial role in regulating the membrane potential and responsiveness of airway smooth muscle cells, influencing bronchodilation and bronchoconstriction. researchgate.net KATP channels are among the important potassium channels identified in airways. researchgate.net
Studies using human isolated airways have investigated the mechanism of action of levthis compound regarding airway relaxation. These studies suggest that the relaxation responses elicited by levthis compound in human bronchus are likely due to direct effects on the smooth muscle, mediated solely via the activation of KATP channels. nih.gov Mechanical removal of the epithelial layer did not significantly affect the relaxation responses to levthis compound. nih.gov Furthermore, blockers of other potassium channels, such as high conductance Ca2+-activated K+ channels, did not inhibit levthis compound-induced relaxation in these preparations. nih.gov
In animal models, levthis compound has been shown to induce vasorelaxation in pulmonary arteries. physiology.org Anesthetics like propofol (B549288) and thiopental (B1682321) have been observed to attenuate levthis compound-induced vasorelaxation in pulmonary arteries, affecting both endothelium-dependent and smooth muscle components. physiology.org This attenuation involves effects on the nitric oxide pathway and the reduction of intracellular Ca2+ concentration via inhibition of L-type voltage-gated Ca2+ channels. physiology.org
Research indicates that KATP channel openers like this compound and levthis compound are capable of inhibiting experimentally induced bronchoconstrictions in vivo. researchgate.net This suggests a potential role for KATP channel activation in modulating airway tone.
Diabetes Research (e.g., Insulin (B600854) Resistance, Renal Function)
Levthis compound has been investigated in the context of diabetes research, particularly concerning its effects on insulin resistance and renal function, given its vasorelaxant properties which could be relevant in managing hypertension often associated with diabetes. researchgate.net
Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats have examined the effects of chronic levthis compound treatment on various metabolic parameters. researchgate.net While levthis compound treatment did not significantly affect plasma glucose levels in diabetic rats, it did show effects on lipid profiles and renal function indicators. researchgate.net
Chronic levthis compound treatment in STZ-diabetic rats significantly reduced levels of total cholesterol, low-density lipoprotein (LDL), and triglycerides. researchgate.net These findings suggest a potential benefit in improving the lipid profile, which could help decrease the risk of cardiovascular disease in diabetic individuals. researchgate.net
Regarding renal function, levthis compound treatment in diabetic rats decreased the volume of 24-hour urine, reduced plasma creatinine (B1669602), and increased urine creatinine. An increase in creatinine clearance was observed in normal rats treated with levthis compound, but this effect was not significant in diabetic rats. These results point towards a potential protective effect on renal function in diabetic rats, possibly linked to its hypotensive effects.
However, studies also indicated that levthis compound treatment induced resistance to the effects of certain antidiabetic medications, including glibenclamide, metformin, and low-dose insulin, leading to persistent hyperglycemia in diabetic rats. researchgate.net Only a higher dose of insulin was able to produce significant reductions in hyperglycemia in levthis compound-treated diabetic rats. researchgate.net This suggests a complex interaction between levthis compound and glucose-lowering therapies in diabetic models.
Insulin resistance is a common feature in chronic kidney disease (CKD) and contributes to its progression and associated cardiovascular risk. mdpi.comfrontiersin.orgnih.gov While levthis compound's direct impact on insulin resistance mechanisms at a cellular level in the context of diabetes and renal function requires further detailed investigation, its observed effects on lipid profile and renal indicators in diabetic models highlight areas of research interest.
Smooth Muscle Relaxation in Non-Vascular Tissues (e.g., Corpus Cavernosum, Portal Vein)
Levthis compound, as a potassium channel opener, has been investigated for its relaxant effects on smooth muscle in various non-vascular tissues, including the corpus cavernosum and portal vein. These effects are primarily mediated through the activation of ATP-sensitive potassium (KATP) channels, leading to membrane hyperpolarization and subsequent smooth muscle relaxation.
Corpus Cavernosum:
Research indicates that levthis compound induces relaxation in isolated corpus cavernosum smooth muscle. Studies in monkey corpus cavernosum strips have shown that levthis compound produces concentration-dependent relaxations. For instance, concentrations of 0.1 μM and 1 μM resulted in relaxations of 20.2 ± 4.5% and 76.6 ± 6.6% (n=5), respectively, in strips contracted with prostaglandin (B15479496) F2α and treated with prazosin (B1663645) physiology.org. This relaxation appears to involve the opening of K+ channels in smooth muscle cell membranes physiology.org.
Further research in human corpus cavernosum tissue strips has demonstrated that levthis compound elicits a concentration-dependent relaxation that is sensitive to glibenclamide, an inhibitor of KATP channels auajournals.orgnih.gov. This suggests that the relaxant action of levthis compound in this tissue is mediated via KATP channels auajournals.orgnih.gov. Electrophysiological studies on isolated human corporeal smooth muscle cells have shown that levthis compound induces whole-cell potassium currents that are blocked by glibenclamide auajournals.orgnih.gov.
Studies have also explored the effects of conditions like diabetes mellitus on the responsiveness of corpus cavernosum to KATP channel openers like levthis compound. In streptozocin-induced diabetic rats, the relaxant responses to this compound (the racemate of levthis compound) in corpus cavernosum strips were found to be altered in a time-dependent manner, suggesting that the duration of diabetes may influence KATP channel function in this tissue nih.gov.
Portal Vein:
Levthis compound has also been shown to exert relaxant effects on smooth muscle of the portal vein. Whole-cell voltage-clamp studies in rat portal vein have indicated that low concentrations of levthis compound open a small conductance K-channel annualreviews.org. This channel opened by levthis compound in rat portal vein has been suggested to be the same as the one that opens upon depletion of intracellular ATP annualreviews.org.
Further investigations using single channel and whole-cell current recordings from isolated smooth muscle cells of the rabbit portal vein demonstrated that application of levthis compound induced a potassium current bps.ac.uk. This suggests that levthis compound can activate K+ channels in portal vein smooth muscle cells bps.ac.uk.
The relaxant effects of levthis compound on portal vein smooth muscle are consistent with its action as a KATP channel opener, leading to membrane hyperpolarization and reduced contractility.
Summary of Research Findings:
| Tissue | Species | Key Finding | Glibenclamide Sensitivity | Reference |
| Corpus Cavernosum | Monkey | Concentration-dependent relaxation; involves K+ channel opening | Not explicitly tested | physiology.org |
| Corpus Cavernosum | Human | Concentration-dependent, glibenclamide-sensitive relaxation; activates KATP currents | Yes | auajournals.orgnih.gov |
| Corpus Cavernosum | Rat (diabetic) | Altered relaxant responses to this compound (racemate) over time | Yes (for this compound) | nih.gov |
| Portal Vein | Rat | Opens small conductance K-channel; similar to ATP depletion effect | Implied (KATP channel) | annualreviews.org |
| Portal Vein | Rabbit | Evokes potassium current in smooth muscle cells | Not explicitly tested | bps.ac.uk |
Iv. Preclinical Research Methodologies and Models
In Vitro Studies
In vitro research has been crucial for elucidating the direct effects of levcromakalim on various tissues and cell types, as well as its interaction with KATP channels at a molecular level.
Isolated Tissue Preparations (e.g., Arteries, Airway Smooth Muscle, Portal Vein, Umbilical Arteries)
Isolated tissue preparations have been widely used to study the relaxant effects of levthis compound on smooth muscle. Studies have demonstrated its potent relaxant action on various vascular tissues, including rat mesenteric artery, rat portal vein, rabbit portal vein, human saphenous vein, and rat aorta. scielo.brscielo.brahajournals.orgbps.ac.ukresearchgate.net Levthis compound has been shown to relax contractions induced by agents such as KCl and noradrenaline in human saphenous vein. scielo.br In rat portal vein, levthis compound inhibited spontaneous contractile activity with an IC50 of 80 nM. scielo.br In guinea pig and human airways, levthis compound has shown inhibitory effects against various agonists. The IC50 of levthis compound in guinea pig trachea is reported as 490 nM.
Studies on isolated rat portal vein smooth muscle cells have shown that levthis compound (1 µM) induces a glibenclamide-sensitive, non-inactivating K-current and simultaneously inhibits the delayed rectifier K-current. researchgate.net Levthis compound also hyperpolarized these cells by approximately 20 mV. researchgate.net In guinea pig isolated portal vein cells, levthis compound activated glibenclamide-sensitive K+ channels with a chord conductance of 23.2 pS. nih.gov The levthis compound-induced current in these cells showed mild inward rectification, suggesting a relationship to KATP channels in other tissues. nih.gov
Research on rat mesenteric artery has investigated levthis compound's modulation of membrane potassium currents, intracellular Ca2+, and mechanical activity. scielo.brscielo.br In rat pulmonary arterial tissue, transcripts for SUR2B and Kir6.1, components of KATP channels, have been found. atsjournals.orgatsjournals.orgnih.gov
While levthis compound is a potent vasodilator, studies using ex vivo organ preparations of dura mater and trigeminal ganglion in rats and mice have indicated that levthis compound does not directly stimulate the release of CGRP. frontiersin.orgmdpi.comresearchgate.netresearchgate.net
Cell Culture Models (e.g., HEK-293 cells, Vascular Smooth Muscle Cells)
Cell culture models, particularly HEK-293 cells transfected with specific KATP channel subunits and vascular smooth muscle cells, have been instrumental in understanding the molecular targets of levthis compound.
HEK-293 cells stably expressing human Kir6.1/SUR2B or Kir6.2/SUR2B subunits have been used to characterize the specificity and activity of levthis compound on these channels. atsjournals.orgatsjournals.orgnih.govresearchgate.netnih.govarvojournals.org In HEK-293 cells expressing SUR2B/Kir6.1, levthis compound activated a 28-29 pS channel. atsjournals.orgatsjournals.orgnih.gov Lowering ATP from 1 to 0.1 mM significantly enhanced responses to levthis compound in human pulmonary artery smooth muscle cells (HPASMC) but not in HEK-293 cells expressing SUR2B/Kir6.1, indicating differences in regulation between native and recombinant channels. atsjournals.orgatsjournals.orgnih.gov Increasing concentrations of levthis compound (0.003-100 µM) potently induced potassium efflux in HEK-hKir6.2/SUR2B cells in a log dose-responsive manner. researchgate.netarvojournals.org Treatment with 0.3 µM levthis compound caused moderate membrane hyperpolarization in these cells, peaking at 3 µM with an EC50 of 0.534 ± 0.05. researchgate.netarvojournals.org Glibenclamide markedly attenuated levthis compound-mediated hyperpolarization in these cells, suggesting specificity for the Kir6.2/SUR2B channel. researchgate.net
Vascular smooth muscle cells (VSMCs) isolated from rat thoracic aortae have also been used to study levthis compound's effects. nih.gov Levthis compound hyperpolarizes the VSMC membrane potential, leading to deactivation of voltage-gated Ca2+ channels (VGCCs) and consequent inhibition of Ca2+ influx. mdpi.com Studies in mouse aortic segments treated ex vivo with doxorubicin (B1662922) have used levthis compound to investigate the involvement of VGCCs in impaired VSMC contraction. mdpi.com
Cultured airway smooth muscle cells from rabbits have been used to study the direct action of levthis compound on intracellular calcium stores. capes.gov.br
Electrophysiological Techniques (e.g., Patch-Clamp, Voltage-Clamp)
Electrophysiological techniques, such as patch-clamp and voltage-clamp, have been essential for directly measuring the ion channel activity modulated by levthis compound.
Patch-clamp techniques, including whole-cell and cell-attached modes, have been applied to smooth muscle cells from various tissues, such as rat mesenteric arteries, rat portal vein, rabbit portal vein, and human pulmonary artery smooth muscle cells, to characterize levthis compound-induced potassium currents. scielo.brahajournals.orgbps.ac.ukresearchgate.netnih.govatsjournals.orgatsjournals.orgnih.govmdpi.comncats.iouni.lusgul.ac.ukphysiology.orgatsjournals.org
In smooth muscle cells from rat mesenteric arteries, voltage-clamp studies showed that levthis compound evoked time-independent, K+-selective currents that were sensitive to glibenclamide but insensitive to charybdotoxin (B568394) and low concentrations of tetraethylammonium (B1195904), consistent with activation of ATP-sensitive K+ channels. ahajournals.org The current-voltage relation was linear at potentials less than -40 mV, suggesting voltage-insensitive channel activation. ahajournals.org
Single-channel recordings in human pulmonary artery smooth muscle cells and HEK-293 cells expressing SUR2B/Kir6.1 revealed that levthis compound activated a 28-29 pS channel. atsjournals.orgatsjournals.orgnih.gov In rabbit portal vein smooth muscle cells, application of 10 µM levthis compound induced a K-current that averaged 135 pA at -37 mV in cells with pipettes containing 1 mM GDP. bps.ac.uksgul.ac.uk This current was largely absent if Mg ions were omitted, suggesting Mg-dependence. bps.ac.uksgul.ac.uk Inside-out patch recordings showed that 10 µM levthis compound potentiated the opening of K channels stimulated by 1 mM GDP, and this activity was abolished by glibenclamide. bps.ac.uk The unitary conductance of these channels was 24 pS in a 60 mM:130 mM K+ gradient. bps.ac.uk
Studies using whole-cell voltage-clamp in smooth muscle cells from rat mesenteric arteries demonstrated that levthis compound evoked ATP-sensitive K+ channel currents, and the sensitivity and responsiveness were decreased in spontaneously hypertensive rats (SHR) compared to Wistar Kyoto rats (WKY). ahajournals.org The maximal slope conductance was smaller in SHR (34.0 pS/pF) than in WKY (51.4 pS/pF). ahajournals.org
Biochemical Assays (e.g., CGRP Release, Enzyme Activity, ROS Production)
Biochemical assays have been utilized to investigate the downstream effects of KATP channel activation by levthis compound, including mediator release and enzyme activity.
CGRP release assays have been performed on isolated tissues such as rat dura mater, trigeminal ganglia, and trigeminal nucleus caudalis, as well as mouse trigeminal ganglia and brain stem, to assess whether levthis compound directly stimulates the release of this neuropeptide. frontiersin.orgmdpi.comresearchgate.netresearchgate.net These studies generally indicate that levthis compound does not directly induce CGRP release from these isolated tissues, supporting the hypothesis that KATP channel opening might be downstream of CGRP receptor activation within single cells or that CGRP release occurs via inter-tissue communication in vivo. frontiersin.orgmdpi.comresearchgate.netresearchgate.net For instance, 1 µM levthis compound failed to release CGRP above basal levels in rat dura mater. researchgate.net
Mast cell degranulation assays have also been used to explore the potential involvement of mast cells in headache mechanisms triggered by levthis compound. Levthis compound (0.01 µM–10 µM) failed to degranulate rat peritoneal mast cells in vitro. mdpi.comresearchgate.net
Enzyme activity studies, such as those involving alkaline phosphatase, have been conducted to evaluate the conversion of prodrugs of This compound (B1669624), like QLS-101, to the active moiety levthis compound. Alkaline phosphatase was found to convert QLS-101 to levthis compound with a mean Km of 630 µM and kcat of 15 min-1. researchgate.net
While not explicitly detailed in the provided snippets for levthis compound, biochemical assays related to reactive oxygen species (ROS) production are a common method in vascular research to assess oxidative stress, which can influence ion channel function and vascular tone.
In Vivo Animal Models
In vivo studies using various animal models have been crucial for evaluating the systemic effects of levthis compound and its impact on physiological parameters and disease models.
Rodent Models (e.g., Rats, Mice, Guinea Pigs, Rabbits, Dogs, Monkeys)
Rodent models, including rats, mice, guinea pigs, and rabbits, have been extensively used to study the cardiovascular and other effects of levthis compound. ahajournals.orgbps.ac.ukresearchgate.netnih.govatsjournals.orgresearchgate.netresearchgate.netnih.govmdpi.comcapes.gov.bruni.luresearchgate.netnih.govnih.govresearchgate.netspringermedizin.denih.govscielo.broup.comnih.govresearchgate.net
In rats, levthis compound has been shown to induce hypersensitivity to tactile stimulation, heat, and increased c-Fos expression in the spinal trigeminal nucleus following repeated systemic administration. frontiersin.org Acute intraperitoneal administration of 1 mg/kg levthis compound in rats can induce a rapid-onset migraine-like phenotype characterized by reduced periorbital and hind paw mechanical thresholds, anxiety-like behaviors, and photophobia. springermedizin.de Studies in spontaneously hypertensive rats (SHR) have shown decreased sensitivity and responsiveness of ATP-sensitive K+ channels to levthis compound in mesenteric artery cells compared to WKY rats. ahajournals.org
Mouse models have been used to investigate levthis compound-induced hypersensitivity, which was abolished by CGRP-neutralizing antibodies or in genetically modified mice lacking the CGRP receptor component RAMP1, suggesting CGRP involvement via inter-tissue communication. mdpi.comresearchgate.netnih.gov Studies in C57BL/6J mice have evaluated the ocular hypotensive effects of prodrugs like QLS-101, which is converted to levthis compound. nih.govarvojournals.org
Guinea pigs have been utilized to study the effects of levthis compound on airways and cardiac tissue. capes.gov.brnih.govscielo.br Levthis compound inhibited contractile force in paced guinea-pig atrial strips in a concentration-dependent manner, an effect attenuated by glibenclamide. nih.gov In guinea pig isolated trachea, glibenclamide inhibited the relaxation induced by levthis compound. scielo.br
Rabbit models, particularly studies on rabbit portal vein smooth muscle cells, have provided insights into the single-channel and whole-cell currents evoked by levthis compound. scielo.brbps.ac.uksgul.ac.uk Studies in rabbit pulmonary artery have shown that ATP-sensitive K+ channels mediate vasodilation produced by lemakalim (levthis compound). ahajournals.org
Larger animal models, such as dogs and monkeys, have also been used in preclinical research. ncats.ioresearchgate.netnih.govresearchgate.netoup.comnih.govresearchgate.netnih.gov In dogs with chronic AV block, a low dose of levthis compound (0.01 mg/kg) showed mechanism-specific antiarrhythmic action against repolarization-dependent ventricular tachycardias, abolishing d-sotalol induced torsades de pointes VT. nih.gov Studies in normal dogs and subarachnoid hemorrhage (SAH) model dogs have shown that levthis compound decreases cytoplasmic Ca2+ and vascular tone in basilar arteries, an effect more prominent in the SAH group. nih.gov This effect was antagonized by glibenclamide. nih.gov Hound dogs and African green monkeys have been used to evaluate the ocular hypotensive effects and pharmacokinetic properties of this compound prodrugs, demonstrating that conversion to levthis compound contributes to the observed effects. researchgate.netnih.govresearchgate.net
Assessment of Physiological Responses (e.g., Blood Pressure, Intraocular Pressure, Membrane Hyperpolarization)
Levthis compound's effect on physiological responses, particularly those related to smooth muscle function due to its KATP channel opening activity, has been a key area of preclinical investigation. Studies have assessed its impact on blood pressure and intraocular pressure (IOP).
In hound dogs and African Green monkeys, a prodrug of levthis compound, CKLP1, significantly lowered intraocular pressure without causing a significant change in systolic or diastolic blood pressure. nih.govresearchgate.netresearchgate.net Specifically, 10 mM CKLP1 reduced IOP by 18.9% ± 1.1% in hound dogs and 16.7% ± 6.7% in African Green monkeys compared to control eyes. nih.govresearchgate.netresearchgate.net Levthis compound itself has been shown to lower IOP in wild-type C57BL/6J mice by 3.3 ± 0.4 mm Hg over a five-day treatment period. arvojournals.org Another prodrug, QLS-101, when converted to levthis compound, also demonstrated IOP lowering in normotensive C57BL/6J mice, with a 0.4% concentration reducing IOP by 4.8 ± 0.7 mm Hg, sustained for 24 hours. researchgate.netarvojournals.orgpatsnap.comresearchgate.netresearchgate.net
The mechanism involves the hyperpolarization of smooth muscle cell membranes, moving the membrane potential away from the threshold for excitation, thereby causing relaxation. wikipedia.orgiiab.me In rat portal vein smooth muscle cells, levthis compound (1 µM) induced a glibenclamide-sensitive, non-inactivating K-current and hyperpolarized the cells by approximately 20 mV. researchgate.net
Data Table: IOP Reduction by Levthis compound Prodrugs in Animal Models
| Animal Model | Compound (Concentration) | IOP Reduction (%) | Statistical Significance (P-value) |
| Hound Dogs | CKLP1 (10 mM) | 18.9 ± 1.1 | < 0.05 |
| African Green Monkeys | CKLP1 (10 mM) | 16.7 ± 6.7 | < 0.05 |
| C57BL/6J Mice | Levthis compound | 3.3 ± 0.4 mm Hg | Not specified in source |
| C57BL/6J Mice | QLS-101 (0.4%) | 4.8 ± 0.7 mm Hg | < 0.0001 |
Behavioral Assays in Neurological Research (e.g., Von Frey Test, Hotplate Test, Anxiety-like Behaviors, Photophobia)
Behavioral assays are employed in preclinical research to assess the effects of levthis compound on the nervous system, particularly in the context of pain and migraine models.
In rat models of migraine, levthis compound administration robustly reduced periorbital mechanical thresholds, a measure of cephalic allodynia, and induced anxiety-like behaviors and photophobia. researchgate.netresearchgate.netspringermedizin.de These effects were observed within 30 to 120 minutes. researchgate.netresearchgate.net Levthis compound-induced migraine-like phenotype recovered within 2 hours in rats. researchgate.netresearchgate.net
Studies using von Frey filaments have evaluated mechanical allodynia in both periorbital and hindlimb regions in rats and mice. researchgate.netresearchgate.netspringermedizin.demdpi-res.commigrainecollaborative.orgresearchgate.netnih.gov Repeated injections of levthis compound (1 mg/kg i.p.) in mice can induce both cephalic and hind paw hypersensitivity to von Frey stimulation, peaking 2 hours after the 3rd injection. mdpi-res.com However, levthis compound administered locally in the hind paw did not induce hypersensitivity. mdpi-res.comnih.gov Intracerebroventricular administration provided analgesia. nih.gov
Anxiety-like behaviors and photophobia have been assessed using tests such as the dark-light box, elevated plus maze, and open field arena. researchgate.netresearchgate.net
Genetically Modified Animal Models (e.g., KATP Channel Knockout Mice)
Genetically modified animal models, particularly those with alterations in KATP channel subunits, are valuable tools for understanding the specific roles of these channels in mediating the effects of compounds like levthis compound.
Mice with a conditional loss-of-function mutation in the smooth muscle KATP channel subunit Kir6.1 have been used to investigate the contribution of these channels to levthis compound-induced hypersensitivity. researchgate.netnih.gov These Kir6.1 smooth muscle knockout mice were protected from levthis compound-induced hypersensitivity, and their arteries showed impaired dilatory responses to levthis compound ex vivo. researchgate.netnih.gov This suggests that hypersensitivity provoked by levthis compound in mice is dependent on functional smooth muscle KATP channels of extracerebral origin, indicating a potential vascular contribution to the observed behavioral effects. researchgate.netnih.gov Studies using knockout mouse models treated with subtype-specific KATP channel openers have strongly indicated that the ocular hypotensive effect appears to occur through Kir6.2/SUR2B subunit-containing channels. arvojournals.org Whole animal Kir6.1-/- knockout mice show loss of current in vascular smooth muscle, increased blood pressure, and cardiac effects like coronary artery vasospasm. qmul.ac.uk
Pharmacokinetic and Pharmacodynamic Research in Preclinical Studies
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial in preclinical development to understand how levthis compound and its prodrugs are absorbed, distributed, metabolized, and excreted (ADME), as well as their effects on the body over time.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Levthis compound and its Prodrugs
ADME studies characterize the fate of a compound within an organism. For levthis compound and its prodrugs, these studies often involve analyzing concentrations in plasma and various tissues using techniques like LC-MS/MS. nih.govresearchgate.netsemanticscholar.orgnih.govresearchgate.net
Following topical ocular administration of the prodrug CKLP1 in hound dogs, both CKLP1 and levthis compound were found in ocular tissues, with the highest concentrations of CKLP1 in the cornea and sclera, and levthis compound in the trabecular meshwork/aqueous plexus and cornea. nih.gov Low concentrations of both CKLP1 and levthis compound were detected in systemic tissues such as the heart, kidney, and lung. nih.gov High concentrations of both compounds were noted in the urine, indicating it as an important route of excretion. nih.gov
In Dutch-belted pigmented rabbits, after intravenous administration of CKLP1, levthis compound appeared rapidly in plasma. semanticscholar.orgnih.gov Following topical application of CKLP1 to the eye, levthis compound was present in aqueous and vitreous humor, but CKLP1 concentration was below detectable limits. semanticscholar.org Trace amounts of CKLP1 and levthis compound were found in the plasma after topical treatment in rabbits. semanticscholar.orgresearchgate.net Levthis compound was found in the kidney, lung, and liver of rabbits following topical CKLP1 administration. semanticscholar.org
QLS-101, another prodrug, was converted to levthis compound and showed characteristic absorption and distribution profiles. patsnap.comresearchgate.netlarvol.com Following topical ophthalmic dosing in rabbits and dogs, QLS-101 and levthis compound were primarily found in the cornea, sclera, and conjunctiva. researchgate.netpatsnap.com
Prodrug Conversion to Levthis compound
Several preclinical studies have investigated the conversion of levthis compound prodrugs, such as CKLP1 and QLS-101, to the active compound levthis compound. This conversion is often mediated by enzymes.
CKLP1 is a phosphate-linked prodrug of levthis compound. semanticscholar.orgnih.gov Studies suggest that CKLP1 is converted to levthis compound in the eye and likely to some extent in the systemic circulation. researchgate.netsemanticscholar.orgresearchgate.net Endogenous phosphatases are believed to cleave the phosphate (B84403) group, converting CKLP1 to levthis compound. researchgate.net
QLS-101 is a water-soluble phosphate ester prodrug of levthis compound. researchgate.netarvojournals.orgpatsnap.comresearchgate.netresearchgate.net In vitro studies using human ocular tissues (iris, ciliary body, trabecular meshwork, and sclera) and plasma samples have shown the conversion of QLS-101 to levthis compound. researchgate.netpatsnap.comresearchgate.netresearchgate.net Alkaline phosphatase has been identified as an enzyme that converts QLS-101 to levthis compound, with a mean Km of 630 µM and kcat of 15 min-1. researchgate.netarvojournals.orgpatsnap.comresearchgate.netresearchgate.net This conversion is considered necessary for QLS-101 to activate KATP channels and lower IOP. arvojournals.org
Half-Life and Clearance Determinations
Determining the half-life and clearance of levthis compound and its prodrugs is essential for understanding their duration of action and how they are eliminated from the body.
In hound dogs treated with topical ocular CKLP1, the average half-life of CKLP1 was 295.3 ± 140.4 minutes, and the average half-life of levthis compound was 96.2 ± 27.0 minutes. nih.govresearchgate.netresearchgate.net The average AUC for CKLP1 was significantly greater than that for levthis compound, potentially indicating slow release of CKLP1 from a tissue source. nih.gov
In Dutch-belted pigmented rabbits following intravenous administration of CKLP1, levthis compound had a plasma terminal half-life of 85.0 ± 37.0 minutes. semanticscholar.orgnih.govresearchgate.net The calculated half-life for CKLP1 was 61.8 ± 55.2 minutes. semanticscholar.orgnih.gov
Levthis compound plasma half-life and Tmax were reported to be similar to QLS-101, although Cmax was consistently lower for levthis compound. patsnap.comresearchgate.net
Data Table: Pharmacokinetic Parameters in Animal Models
| Compound | Animal Model | Route of Administration | Half-Life (min) | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL or ng·mL·hr) |
| CKLP1 | Hound Dogs | Topical Ocular | 295.3 ± 140.4 | 10.5 ± 1.6 | 80.0 ± 34.6 | 5261.4 ± 918.9 |
| Levthis compound | Hound Dogs | Topical Ocular | 96.2 ± 27.0 | 1.2 ± 0.2 | 120 | 281.2 ± 110.8 |
| CKLP1 | Rabbits | Intravenous | 61.8 ± 55.2 | 1968.5 ± 831.0 | 19.8 ± 23.0 | 2164.0 ± 482.5 (ng/ml·hr) |
| Levthis compound | Rabbits | Intravenous | 85.0 ± 37.0 | 10.6 ± 1.2 | 61.0 ± 32.0 | 120.4 ± 93.7 (ng/ml·hr) |
Tissue Distribution Analysis
Preclinical studies investigating the tissue distribution of levthis compound have been conducted in various animal models, including rabbits and dogs, primarily following the administration of QLS-101, a prodrug that is converted to levthis compound nih.govresearchgate.netresearchgate.netnih.gov. These studies utilized techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of levthis compound in different tissues and biological fluids nih.govresearchgate.netresearchgate.netnih.govsemanticscholar.orgresearchgate.net.
Following topical ophthalmic administration of QLS-101, levthis compound has been found to be distributed primarily within ocular tissues. In studies involving rabbits and dogs, levthis compound was detected predominantly in the cornea, sclera, and conjunctiva nih.govresearchgate.netresearchgate.netnih.govresearchgate.net. In hound dogs treated bilaterally with ocular CKLP1 (another prodrug converted to levthis compound) for 8 days, levthis compound was found in various ocular tissues. The highest concentrations were observed in the trabecular meshwork/aqueous plexus, followed by the cornea and aqueous humor. Lower levels were detected in the optic nerve, ciliary body, iris, retina, and vitreous humor nih.gov.
Systemic tissue distribution of levthis compound has also been examined. In hound dogs, low concentrations of levthis compound were found in the heart, kidney, and lung following ocular treatment with CKLP1 nih.gov. In Dutch-belted pigmented rabbits treated topically with CKLP1, levthis compound was found in the lung and, in some animals, the liver. It was not detected in the brain, heart, and skeletal muscle of these rabbits semanticscholar.org. Urine analysis in treated hound dogs indicated high concentrations of both the prodrug CKLP1 and levthis compound, suggesting urine as a significant route of excretion nih.gov.
Studies have also explored the presence and effects of levthis compound in specific tissue types related to its mechanism of action as an ATP-sensitive potassium (KATP) channel opener. Levthis compound has been shown to act consistently on various airway smooth muscle tissues from dogs and guinea pigs in in vitro studies, indicating the presence of sensitive KATP channels in these tissues nih.govdoi.org. Research in human pulmonary artery smooth muscle cells and rat pulmonary arterial tissue has also indicated the presence of transcripts for KATP channel subunits (SUR2B and Kir6.1) that are modulated by levthis compound nih.gov. Furthermore, studies on rabbit cerebral arteries have demonstrated heterogeneous sensitivity to levthis compound across different regions, such as the vertebral, basilar, and superior cerebellar arteries, correlating with the functional distribution of KATP channels ahajournals.org.
Detailed research findings from preclinical tissue distribution studies are often presented as maximum tissue concentration (Cmax) values over time. For instance, in rabbits and dogs treated with topical ophthalmic QLS-101, Cmax values for levthis compound in plasma varied between species and over the treatment period nih.govresearchgate.netresearchgate.netnih.govresearchgate.net. Levthis compound plasma Cmax values were consistently lower than those of the parent prodrug QLS-101 nih.govresearchgate.netresearchgate.netnih.govresearchgate.net.
Below are representative data tables summarizing some of the tissue distribution findings for levthis compound in preclinical models.
Table 1: Levthis compound Concentration in Hound Dog Tissues Following Ocular CKLP1 Treatment
| Tissue/Fluid | Levthis compound Concentration (ng/g or ng/mL) |
| Trabecular Meshwork/Aqueous Plexus | 2.0 ± 0.5 |
| Cornea | 1.4 ± 0.3 |
| Aqueous Humor | 1.1 ± 1.5 |
| Optic Nerve | < 1 |
| Ciliary Body | < 1 |
| Iris | < 1 |
| Retina | < 1 |
| Vitreous Humor | < 1 |
| Heart | 0.9–0.8 |
| Kidney | 0.8–1.2 |
| Lung | 0.3–0.4 |
| Urine | 3.7–4.5 |
Note: Data derived from a study using ocular CKLP1 treatment, which is converted to levthis compound. nih.gov
Table 2: Levthis compound Detection in Rabbit Tissues Following Topical Ocular CKLP1 Treatment
| Tissue/Fluid | Levthis compound Detection | Concentration (ng/g or ng/mL) |
| Lung | Detected | 1.5 ± 0.0 |
| Liver | Detected (in 4/6 animals) | 5.9 ± 4.3 (average) |
| Brain | Not Detected | - |
| Heart | Not Detected | - |
| Skeletal Muscle | Not Detected | - |
| Kidney | Not Detected | - |
| Aqueous Humor | Low levels | < 0.3 |
| Vitreous Humor | Low levels | < 0.3 |
| Plasma | Trace amounts | - |
Note: Data derived from a study using topical ocular CKLP1 treatment, which is converted to levthis compound. semanticscholar.orgresearchgate.net
These preclinical tissue distribution studies provide valuable insights into where levthis compound is found in the body after administration, particularly highlighting its presence in target ocular tissues following topical application of its prodrugs. The detection in systemic tissues, albeit at lower concentrations in many cases, and its presence in urine also inform the understanding of its systemic exposure and elimination.
V. Clinical Research Methodologies and Findings
Human Experimental Studies
Levcromakalim-Induced Headache and Migraine Attacks in Healthy Volunteers and Migraine Patients
Experimental infusion of levthis compound in human studies has consistently demonstrated its ability to induce headache and migraine attacks. In healthy volunteers (n=14), levthis compound induced headache in 86% of participants. frontiersin.orgfrontiersin.org Notably, 14% of these healthy participants reported migraine-like attacks after levthis compound administration. frontiersin.orgfrontiersin.org
In studies involving migraine patients, levthis compound has proven to be an even more potent trigger. Intravenous infusion of levthis compound induced migraine attacks in 100% of migraine patients without aura (n=16), making it a highly effective migraine-triggering compound in experimental settings. frontiersin.org In migraine patients with visual aura (n=17), 59% developed migraine attacks with visual aura after receiving levthis compound. frontiersin.orgfrontiersin.org Additionally, some patients who typically only experienced visual aura without headache reported migraine without aura following levthis compound. frontiersin.orgfrontiersin.org Another study involving 27 participants with migraine with aura found that 13 participants developed migraine-like attacks on the levthis compound day only, compared to the placebo day. nih.gov
The headache provoked by levthis compound can develop rapidly, with a median time to onset of 20 minutes after infusion in one study. frontiersin.org In another study, the median time to onset of migraine-like headache was three hours, while the median time to onset of aura was 27.5 minutes. nih.gov
The incidence and intensity of headache have been assessed in these studies. In one trial, the incidence of headache over a 12-hour observation period was higher after levthis compound compared to placebo. researchgate.net The area under the curve (AUC) for headache intensity was also significantly larger after levthis compound administration compared to placebo. researchgate.netresearchgate.net
Data from studies on levthis compound-induced headache and migraine:
| Participant Group | N | Headache Incidence (%) | Migraine Attack Incidence (%) | Migraine with Aura Incidence (%) |
| Healthy Volunteers | 14 | 86 | 14 | Not specified |
| Migraine Patients (without aura) | 16 | Not specified | 100 | 0 |
| Migraine Patients (with aura) | 17 | Not specified | 59 (with aura) | 59 |
| Migraine Patients (with aura) | 27 | Not specified | 48 (any type) nih.gov | 15 (on active day only) nih.gov |
Investigation of Aura-Inducing Effects in Migraineurs
Levthis compound has been investigated for its potential to induce migraine aura. In a study of migraine patients with visual aura, 59% developed migraine attacks with visual aura after levthis compound administration. frontiersin.orgfrontiersin.org This finding suggests that levthis compound may be a migraine aura-inducing compound. frontiersin.orgfrontiersin.org However, another study in participants with migraine aura without headache found that while 62.5% developed migraine of any type following levthis compound, no participants developed aura. nih.gov This suggests the aura-inducing effect may not be based on direct induction of cortical spreading depression but could involve activation of the trigeminovascular system. nih.gov
A study involving 27 participants with migraine with aura reported that four participants developed aura on the active (levthis compound) day only. nih.gov The median time to onset of aura was reported as 27.5 minutes in this study. nih.gov
Assessment of Cephalic and Extracephalic Hypersensitivity
Studies in animal models, considered parallels to human provoked migraine models, have investigated the effects of levthis compound on cephalic and extracephalic hypersensitivity. Repeated administration of levthis compound in mice induced both cephalic and hind paw hypersensitivity to von Frey stimulation. mdpi.com This hypersensitivity peaked within a few hours after injection. mdpi.com Another study in rats showed that acute levthis compound administration reduced periorbital and hind paw mechanical thresholds, demonstrating cephalic and extracephalic mechanical allodynia. springermedizin.denih.govresearchgate.net The lowest mechanical thresholds were detected within the first hour, with recovery by the second hour, aligning with the rapid onset seen in some clinical studies. springermedizin.denih.govresearchgate.net
Role of Cranial Arteries in Levthis compound-Induced Headache
Levthis compound is known to be a vasodilator. iiab.me Research has explored the relationship between levthis compound-induced headache and its effects on cranial arteries. In healthy volunteers, levthis compound infusion dilated the middle meningeal arteries (MMA). frontiersin.orgfrontiersin.orgresearchgate.net This dilation was found to be associated with headache. researchgate.net The MMA is of particular interest as it is the only cranial artery observed to dilate on the pain side during the early phase of experimentally induced migraine attacks. frontiersin.orgfrontiersin.org While levthis compound dilated the MMA and superficial temporal artery (STA), it did not dilate the middle cerebral artery (MCA) over the entire observation period in one study, possibly due to limited blood-brain barrier penetration. researchgate.netjefferson.edu Another study, however, indicated that levthis compound induced an increase in cerebral blood flow and dilated the MCA in healthy volunteers. jefferson.edu The headache-associated dilation of the MMA was reversible by sumatriptan (B127528) injection. frontiersin.orgfrontiersin.org
Clinical Trial Design Considerations
Double-Blind, Randomized, Placebo-Controlled Cross-Over Studies
Clinical research investigating the effects of levthis compound in humans, particularly regarding headache and migraine induction, has frequently employed double-blind, randomized, placebo-controlled cross-over study designs. nih.govresearchgate.netresearchgate.netnih.govcenterwatch.comdoi.org This design involves participants receiving both levthis compound and a placebo on different occasions, with the order of administration randomized and neither the participants nor the researchers knowing which substance is being administered at a given time. This methodology helps to minimize bias and allows for within-subject comparisons of the effects of levthis compound versus placebo. Studies utilizing this design have investigated endpoints such as the occurrence of migraine-like attacks, headache intensity, aura symptoms, and changes in cranial artery diameter. nih.govresearchgate.netresearchgate.netnih.govcenterwatch.com
Endpoint Selection (e.g., Migraine-like Attacks, Headache Intensity, Time to Onset)
Clinical studies investigating levthis compound, particularly in the context of headache and migraine provocation, have utilized a range of endpoints to assess its effects. A key primary endpoint in these studies is the incidence of migraine attacks within a defined observation period, typically 12 or 24 hours following levthis compound administration. iasp-pain.orgresearchgate.netresearchgate.netscanmedicine.comnih.govnih.gov This includes assessing attacks fulfilling criteria for migraine with or without aura according to established headache classification systems. researchgate.netscanmedicine.com
Time to onset of headache or migraine attacks is also a significant endpoint, providing insight into the speed of the compound's effect. researchgate.netnih.govmdpi.comfrontiersin.org For instance, studies have reported median times to migraine onset after levthis compound infusion in migraine patients without aura and in healthy volunteers. mdpi.comfrontiersin.org In patients with migraine with aura, the median time to onset for migraine-like headache and aura has also been evaluated. researchgate.netnih.gov
Beyond headache characteristics, some clinical studies have also reported on hemodynamic parameters and the circumference or blood flow velocity of selected cranial arteries as endpoints, given the proposed vascular mechanisms of levthis compound. mdpi.com
Pharmacokinetic Assessments in Human Subjects
Pharmacokinetic assessments of levthis compound in human subjects provide information on its absorption, distribution, metabolism, and excretion. While detailed human pharmacokinetic data in the context of headache provocation studies were not extensively detailed in the provided search results, one study in rabbits evaluating a prodrug of levthis compound (CKLP1) offered some pharmacokinetic parameters for levthis compound itself following intravenous administration. In this rabbit study, levthis compound had a plasma terminal half-life of 85.0 ± 37.0 minutes, a Tmax of 61.0 ± 32.0 minutes, and a Cmax of 10.6 ± 1.2 ng/ml. plos.org The area under the concentration-time curve (AUC) for levthis compound was reported as 120.4 ± 93.7 ng/ml*hr. plos.org It's important to note that these findings are from a rabbit model and may not directly translate to human pharmacokinetics.
Translational Research Challenges and Discrepancies
Translational research involving levthis compound, particularly from preclinical animal models to human studies, has highlighted several challenges and discrepancies. These often relate to differences in KATP channel pharmacology and distribution across species, the translation of observed analgesic effects in animals to human pain models, and inconsistencies in the efficacy and dose ratios of the KATP channel blocker glibenclamide. mdpi.comresearchgate.netresearchgate.net
Species Differences in KATP Channel Pharmacology and Distribution
Significant species differences exist in the potency and specificity of pharmacological tools targeting the various KATP channel subtypes. mdpi.comresearchgate.netnih.gov KATP channels are hetero-octameric complexes composed of Kir6.x (Kir6.1 or Kir6.2) and SUR (SUR1, SUR2A, or SUR2B) subunits, and different combinations of these subunits result in subtypes with distinct tissue distributions and functional properties across species. frontiersin.orgresearchgate.netd-nb.info Levthis compound is known to primarily open smooth muscle and cardiomyocyte KATP channels via affinity to SUR2 subunits, with reported pKi values on SUR2A and SUR2B. mdpi.comnih.gov While levthis compound has shown vasodilation effects on arteries in both humans and rats, the specific pEC50 values can vary between species and even between different arteries within the same species. mdpi.comnih.gov For example, levthis compound's potency differs on human pial and omental arteries compared to rat basilar, middle cerebral, and middle meningeal arteries. mdpi.comnih.gov These differences in KATP channel subunit composition and pharmacological responses contribute to the challenges in directly translating findings from animal models to humans. researchgate.net
Translation of Preclinical Analgesic Effects to Human Pain Models
Preclinical studies in various animal models have suggested that activation of KATP channels can attenuate induced pain and potentiate the effects of analgesic drugs. frontiersin.orgnih.govfrontiersin.org However, systemic administration of levthis compound in humans has been shown to induce headache and migraine, which is a pain state. mdpi.comnih.govfrontiersin.org This contrasts with some preclinical findings where systemic levthis compound administration in mice led to hypersensitivity, while central administration showed analgesic effects. mdpi.comfrontiersin.org This discrepancy highlights a challenge in translating the observed analgesic effects of KATP channel activation in preclinical pain models to the effects seen with systemic levthis compound in human headache models. frontiersin.orgnih.gov The pain-inducing effect of systemic levthis compound in humans and its lack of local analgesic effect in mouse paws are consistent findings that contrast with the effects of other KATP channel openers in preclinical studies. frontiersin.orgnih.gov
Discrepancies in Glibenclamide Efficacy and Dose Ratios
Glibenclamide, a non-specific KATP channel inhibitor with higher affinity for the SUR1 subunit, has been used in both preclinical and clinical studies to investigate the role of KATP channels. frontiersin.orgfrontiersin.orgmdpi.com However, discrepancies exist in its efficacy and the dose ratios required to block the effects of KATP channel openers like levthis compound across species and study types. iasp-pain.orgnih.gov
In preclinical animal models, high doses of glibenclamide have been shown to prevent arterial dilation induced by levthis compound and other substances. mdpi.com In isolated artery preparations from rats, glibenclamide inhibited the relaxation induced by levthis compound in a dose-dependent manner, consistent with competitive inhibition. oup.commedchemexpress.com
However, in human clinical studies, glibenclamide has largely failed to attenuate levthis compound-induced headache or vascular changes at doses used. researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov While glibenclamide pretreatment did not prevent levthis compound-induced headache, it did appear to delay the time to headache onset in one study. researchgate.netfrontiersin.orgnih.gov The dose of glibenclamide effective in blocking vascular KATP channels in rats appears to be much higher relative to the trigger substance (levthis compound) compared to the dose used in human studies, where higher doses are limited by the risk of hypoglycemia due to glibenclamide's effect on pancreatic KATP channels (Kir6.2/SUR1). mdpi.comfrontiersin.orgmdpi.com This suggests that the clinical dose of glibenclamide may be insufficient to effectively block the vascular KATP channels (Kir6.1/SUR2B) implicated in levthis compound's effects in humans, despite being sufficient to affect pancreatic channels. mdpi.commdpi.com These conflicting results highlight significant interspecies differences and potential variations in KATP channel subunit expression between humans and rodents, contributing to the translational challenges. nih.gov
Vi. Advanced Research Directions and Future Perspectives
Development of Selective KATP Channel Modulators
The development of selective KATP channel modulators is a key area of future research, driven by the need to target specific KATP subtypes involved in various physiological and pathological processes while minimizing off-target effects. nih.gov Existing KATP channel modulators, such as sulfonylureas and minoxidil, often lack tissue selectivity, leading to undesirable side effects. Achieving tissue selectivity is crucial for the success of future KATP channel-targeted therapies.
Targeting Specific KATP Subtypes (e.g., Kir6.1/SUR2B, Kir6.2/SUR2B)
Different tissues express distinct combinations of Kir6.x and SURx subunits, resulting in KATP channels with varying pharmacological properties. tandfonline.comnih.govmdpi.com For instance, Kir6.2/SUR1 is the predominant isoform in pancreatic β-cells and the brain, while Kir6.1/SUR2B is the major subtype in vascular smooth muscle cells. tandfonline.comnih.gov Levcromakalim has shown preference for SUR2-containing KATP channels, specifically Kir6.1/SUR2B and Kir6.2/SUR2A, with no observed effect on Kir6.2/SUR1 in some studies. researchgate.netmdpi.com
Targeting specific subtypes like Kir6.1/SUR2B, which are critical regulators of vascular tone, is particularly relevant for conditions like migraine, where levthis compound-induced vasodilation of extracerebral arteries is implicated. tandfonline.comnih.govnih.govresearchgate.net The development of selective inhibitors for Kir6.1/SUR2B channels is actively being pursued. tandfonline.comnih.govresearchgate.net For example, VU0542270 has been identified as a potent and highly selective inhibitor of Kir6.1/SUR2B over Kir6.2/SUR1, demonstrating the feasibility of developing subtype-specific modulators. tandfonline.comnih.govresearchgate.net Future clinical trials of selective Kir6.1/SUR2B blockers are anticipated to assess their efficacy in conditions like migraine. frontiersin.org
Investigation of Novel Mechanisms of Action Beyond KATP Channel Opening
While levthis compound is primarily known as a KATP channel opener, research continues to explore potential mechanisms of action beyond this primary effect. Although the headache-inducing effect of levthis compound is unlikely to be caused by direct stimulation of neuronal CGRP release, other unclear non-vascular mechanisms may be involved. nih.govfrontiersin.org For instance, studies in rodents suggest that while a low dose of glibenclamide inhibited levthis compound-induced hypersensitivity, it did not affect the vasodilation produced by levthis compound, hinting at additional mechanisms for the hypersensitivity effect. frontiersin.org
Elucidation of Non-Vascular Mechanisms in Levthis compound-Induced Effects
While vascular effects, particularly the dilation of cranial arteries like the middle meningeal artery, are strongly associated with levthis compound-induced headache and migraine nih.govresearchgate.net, non-vascular mechanisms are also being investigated. Studies in rats have shown that systemic administration of levthis compound induces hypersensitivity to tactile and heat stimuli and increases c-Fos expression in the spinal trigeminal nucleus, whereas local administration did not lower the sensory threshold. frontiersin.org This suggests that the hypersensitivity effects may not be mediated by local activation of KATP channels in peripheral tissues. frontiersin.org The precise non-vascular pathways contributing to these effects require further elucidation. frontiersin.org
Addressing Translational Gaps in Preclinical and Clinical Findings
Significant translational gaps exist between preclinical findings in animal models and clinical outcomes in humans regarding KATP channel modulation. mdpi.comdntb.gov.uafrontiersin.org For example, species differences in the potency and specificity of pharmacological tools targeting KATP channel subtypes contribute to these challenges. mdpi.comdntb.gov.ua While levthis compound consistently induces vasodilation in preclinical models, its effects on pain and headache in humans, particularly in the context of migraine, have distinct characteristics. mdpi.comfrontiersin.orgfrontiersin.org Future research needs to focus on bridging these gaps through more predictive preclinical models and well-designed clinical studies that account for species differences and the complexity of human diseases. mdpi.comfrontiersin.org The use of human experimental models, such as those employing levthis compound infusion to trigger migraine, plays a crucial role in identifying relevant pathways and evaluating potential therapeutic targets. yuntsg.comfrontiersin.org
Comparative Studies with Other KATP Channel Openers and Migraine Triggers
Research into migraine pathophysiology has increasingly focused on the role of ATP-sensitive potassium (KATP) channels, particularly since the KATP channel opener levthis compound has been identified as a potent experimental trigger for migraine attacks mdpi.comfrontiersin.orgdntb.gov.uaiasp-pain.orgresearchgate.netfrontiersin.orgmdpi.comresearchgate.net. Comparative studies with other KATP channel openers and established migraine triggers like calcitonin gene-related peptide (CGRP) and nitroglycerin (NTG) provide valuable insights into the underlying mechanisms.
Levthis compound, a benzopyran derivative, primarily targets smooth muscle and cardiomyocyte KATP channels, showing preference for the Kir6.1/SUR2B subtype which is significantly expressed in cranial arteries mdpi.commdpi.com. Other KATP channel openers, such as nicorandil (B1678753) and pinacidil (B1677893), have also been associated with headache as a common side effect in clinical trials for other conditions like hypertension and angina pectoris, likely due to their vasodilating effects on cranial arteries frontiersin.orgnih.govresearchgate.net. Nicorandil possesses a dual mechanism, acting as both a KATP channel opener and a nitric oxide (NO) donor, which contributes to its vasodilatory effects nih.govmims.commacsenlab.com. Pinacidil is another KATP channel opener that has been shown to induce vasodilation mdpi.comnih.gov.
Migraine triggers like CGRP and NTG are known to induce vasodilation, and evidence suggests this may occur, at least in part, through the downstream activation of vascular smooth muscle KATP channels mdpi.comfrontiersin.orgmigrainecollaborative.org. While levthis compound directly opens KATP channels, the link between CGRP/NTG and KATP channel activation appears to be indirect, potentially involving signaling pathways like cAMP and cGMP frontiersin.orgnih.gov.
Comparative studies in both human and animal models have highlighted differences in the effects and potential mechanisms of these compounds. In human studies, levthis compound has demonstrated a very high incidence of migraine attack induction in susceptible individuals, ranging from 82% to 100% mdpi.comfrontiersin.orgdntb.gov.uaiasp-pain.orgresearchgate.netfrontiersin.orgmdpi.comresearchgate.net. This rapid onset, often within 20-30 minutes, distinguishes it from some other triggers frontiersin.orgfrontiersin.orgspringermedizin.de.
Preclinical studies in rats comparing levthis compound and NTG have investigated their effects on migraine-like behaviors, such as periorbital mechanical allodynia, anxiety-like behaviors, and photophobia, as well as their impact on cortical spreading depolarization (CSD), a phenomenon linked to migraine aura. Both levthis compound and NTG were shown to induce periorbital mechanical allodynia and anxiety-like behaviors springermedizin.denih.govresearchgate.net. However, there were differences in the duration of these effects, with levthis compound inducing a more rapid onset and shorter-lasting phenotype compared to NTG springermedizin.denih.govresearchgate.net.
Interestingly, while both levthis compound and NTG did not induce de novo CSD, they showed different effects on KCl-induced CSD parameters. NTG significantly increased both CSD susceptibility and propagation failure, whereas levthis compound primarily increased propagation failure springermedizin.denih.govresearchgate.net. This suggests potential differences in how these vasodilators modulate cortical excitability.
Further research has explored the interaction between KATP channel activation and CGRP signaling. While levthis compound does not appear to directly stimulate CGRP release from trigeminal ganglia or brainstem in preclinical models, studies suggest that KATP channel opening might be a downstream event following CGRP receptor activation within single cells mdpi.com. Conversely, in vivo studies indicate that the hypersensitivity induced by levthis compound in mice could be abolished by CGRP neutralization or in mice lacking the CGRP receptor component RAMP1, suggesting an inter-tissue communication leading to CGRP release following levthis compound treatment that drives hypersensitivity researchgate.net.
The differential effects and interactions observed between levthis compound, other KATP channel openers, and migraine triggers like CGRP and NTG underscore the complex involvement of KATP channels in migraine pathophysiology. These comparative studies are crucial for understanding the specific roles of different KATP channel subtypes and downstream signaling pathways in migraine pain generation and for identifying potential targets for novel migraine therapies.
Data Tables:
| Compound | Class | Primary Mechanism | Effect on Migraine/Headache in Humans (Incidence) | Effect on CGRP Release (Preclinical) | Effect on CSD (Preclinical) |
| Levthis compound | KATP Channel Opener | Direct KATP channel opening (primarily Kir6.1/SUR2B) | High (82-100%) mdpi.comfrontiersin.orgdntb.gov.uaiasp-pain.orgresearchgate.netfrontiersin.orgmdpi.comresearchgate.net | No direct stimulation mdpi.comresearchgate.net | No de novo induction, increases propagation failure springermedizin.denih.govresearchgate.net |
| Nicorandil | KATP Channel Opener/NO Donor | KATP channel opening and NO donation | Headache reported as common side effect frontiersin.orgnih.govresearchgate.net | Not specified in search results | Not specified in search results |
| Pinacidil | KATP Channel Opener | KATP channel opening | Headache reported as common side effect frontiersin.orgnih.govresearchgate.net | Not specified in search results | Not specified in search results |
| CGRP | Neuropeptide | CGRP receptor activation | Migraine trigger mdpi.comspringermedizin.denih.govresearchgate.net | Stimulates release mdpi.comresearchgate.net | Not specified in search results |
| Nitroglycerin | NO Donor | NO release, downstream KATP activation proposed | Migraine trigger mdpi.comfrontiersin.orgspringermedizin.denih.govresearchgate.net | Not specified in search results | No de novo induction, increases susceptibility and propagation failure springermedizin.denih.govresearchgate.net |
Detailed Research Findings:
Experimental infusion of levthis compound in healthy volunteers and migraine patients induced headache and migraine attacks in a high percentage of participants, establishing it as a potent trigger mdpi.comfrontiersin.orgdntb.gov.uaiasp-pain.orgresearchgate.netfrontiersin.orgmdpi.comresearchgate.net.
Levthis compound (1 µM and 0.1–100 µM) did not induce the release of CGRP from rat trigeminal ganglia, trigeminal nucleus caudalis, or dura mater, nor from mouse trigeminal ganglia and brain stem in ex vivo studies mdpi.comresearchgate.net. This suggests that KATP channel opening may be downstream of CGRP receptor activation within single cells mdpi.com.
In a rat model, both levthis compound (1 mg/kg, i.p.) and nitroglycerin (10 mg/kg, i.p.) reduced periorbital mechanical thresholds and induced anxiety-like behaviors and photophobia springermedizin.denih.govresearchgate.net. Levthis compound showed a faster onset (30 minutes) and shorter duration (recovery in 2 hours) compared to NTG (onset around 120 minutes, recovery not fully complete before 4 hours) springermedizin.denih.govresearchgate.net.
Neither levthis compound nor NTG induced de novo cortical spreading depolarization (CSD) in rats springermedizin.denih.govresearchgate.net. However, NTG significantly increased CSD susceptibility and propagation failure, whereas levthis compound only increased propagation failure in KCl-induced CSD springermedizin.denih.govresearchgate.net.
In mice, the hypersensitivity induced by levthis compound was abolished by treatment with a CGRP-neutralizing antibody or in genetically modified mice lacking the CGRP receptor component RAMP1, suggesting that CGRP may be released through inter-tissue communication following levthis compound treatment and contributes to hypersensitivity in vivo researchgate.net.
Q & A
Q. What is the primary mechanism of action of levcromakalim in smooth muscle cells, and how can researchers validate this experimentally?
Levthis compound activates ATP-sensitive potassium (KATP) channels, inducing membrane hyperpolarization and relaxation. To validate this, researchers can use voltage-clamp techniques to measure outward potassium currents in isolated smooth muscle cells. For example, whole-cell patch-clamp recordings at concentrations ≥100 pM show glibenclamide-sensitive K+ currents, confirming KATP channel activation . Additionally, membrane potential measurements in cell-attached configurations (e.g., hyperpolarization to near the potassium equilibrium potential) provide direct evidence of channel activity .
Q. How does levthis compound affect renal function in diabetic models, and what experimental parameters are critical for reproducibility?
In streptozotocin-induced diabetic rats, levthis compound (75 µg/kg/day for 4 weeks) reduces 24-hour urine volume and serum creatinine while increasing urinary creatinine. Key parameters include consistent induction of diabetes (e.g., streptozotocin dosage), controlled treatment duration, and monitoring of creatinine clearance rates. Researchers should also compare results with standard therapies (e.g., insulin, metformin) to contextualize efficacy .
Q. Why do studies report contradictory neurophysiological effects of levthis compound on cortical spreading depolarization (CSD)?
Discrepancies arise from administration routes and concentrations. Local application in rats slows CSD propagation, whereas intravenous (IV) levthis compound at 10⁻⁵ M induces pathological ECoG changes (e.g., epileptiform activity) only when triggered by KCl-induced CSD. Experimental design must account for concentration thresholds (e.g., 10⁻⁶ M vs. 10⁻⁵ M) and pre-treatment with CGRP antagonists (e.g., BIBN4096BS) to isolate mechanisms .
Advanced Research Questions
Q. How does levthis compound interact with CGRP signaling pathways in modulating neuronal excitability?
IV levthis compound-induced ECoG changes (e.g., spike waves) require CGRP receptor activation, as BIBN4096BS pre-treatment abolishes these effects. Co-administration with exogenous CGRP (10⁻⁷ M) amplifies CSD suppression and ECoG abnormalities. Researchers should use CGRP knockout models or receptor antagonists to dissect this interaction and quantify changes via electrophysiological recordings .
Q. What methodological approaches resolve the translational gap between preclinical and clinical data on levthis compound-induced headaches?
In clinical trials, levthis compound triggers cluster headaches in 60% of episodic patients (vs. 10% placebo), but preclinical models show no direct headache induction without CSD triggers. To bridge this gap, combine in vivo CSD models with hemodynamic monitoring (e.g., cerebral blood flow) and validate findings in human trials using controlled provocation protocols .
Q. How do structural modifications of levthis compound (e.g., BRL55834) alter potency and selectivity in airway vs. vascular smooth muscle?
Comparative studies in guinea pigs and rats reveal that BRL55834 has 4.5× greater bronchodilatory potency than levthis compound (ED₂₅ = 2.5 vs. 11.3 µg/kg IV) but similar hypotensive effects. Researchers should use isolated tissue baths to measure relaxation EC₅₀ values and in vivo hemodynamic profiling to assess selectivity. Dose-response curves for methacholine-induced airway resistance changes are critical for validation .
Q. What experimental strategies mitigate the hyperpolarization-induced reduction in urethral smooth muscle contractility?
In pig proximal urethra, levthis compound activates 43 pS K+ channels, causing hyperpolarization that reduces contractility. To counteract this, co-apply glibenclamide (1 µM) to block KATP channels or use pharmacological agents targeting alternative pathways (e.g., calcium sensitizers). Electrophysiological recordings in cell-attached patches can quantify channel activity under these conditions .
Data Contradiction Analysis
Q. Why does levthis compound reduce urine output in diabetic rats but lack significant effects on creatinine clearance?
While levthis compound normalizes polyuria in diabetes by enhancing water reabsorption, its limited impact on creatinine clearance (vs. normal rats) suggests differential regulation of glomerular filtration and tubular secretion. Researchers should perform paired measurements of inulin clearance (for GFR) and fractional excretion of creatinine to disentangle these effects .
Q. How do species-specific differences in KATP channel subtypes affect levthis compound responses?
Pig urethral KATP channels (43 pS, glibenclamide-sensitive) differ from vascular isoforms in rodents. Use species-specific primers for PCR-based subtype identification and compare channel kinetics via single-channel recordings. Cross-species studies with human tissue samples are essential for translational relevance .
Methodological Best Practices
- Electrophysiology: Use voltage ramps (-120 mV to 0 mV) to isolate levthis compound-induced K+ currents and confirm sensitivity to glibenclamide .
- Animal Models: Standardize CSD induction protocols (e.g., KCl concentration, application site) for neurophysiological studies .
- Dosage: Define concentration thresholds (e.g., 10⁻⁵ M for ECoG changes) to avoid non-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
